![molecular formula C27H28N2O6S2 B2498214 1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine CAS No. 459182-87-7](/img/structure/B2498214.png)
1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound "1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine" belongs to a class of organic molecules that have been the subject of various synthetic and analytical studies due to their potential applications in medicine, materials science, and as ligands in complex chemical reactions.
Synthesis Analysis
Synthesis of complex organic molecules like 1,4-bis(sulfonyl) derivatives often involves multi-step reactions, including nucleophilic aromatic substitution, Mannich reactions, and condensation processes to introduce specific functional groups and achieve the desired molecular architecture (Harini et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds is characterized by the presence of sulfonyl groups attached to aromatic rings, which can influence the molecule's physical and chemical properties through intramolecular interactions, as seen in various studies analyzing similar compounds (Beppu et al., 2014).
Chemical Reactions and Properties
These compounds can participate in a wide range of chemical reactions, including those that form complex heterocyclic structures. Their reactivity is often influenced by the presence of methoxy and sulfonyl groups, which can act as directing groups in electrophilic substitution reactions or as electron-donating/withdrawing groups affecting the molecule's reactivity (Shirini et al., 2017).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystalline structure, can be significantly influenced by the molecular arrangement and the nature of substituents attached to the core structure. The presence of sulfonyl and methoxy groups tends to increase solubility in polar solvents and may affect the crystallinity and thermal stability of the compound (Gatfaoui et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, nucleophiles, and electrophiles, are determined by the functional groups present in the molecule. Sulfonyl derivatives are known for their versatility in chemical reactions, serving as precursors for sulfonamide formation, participating in coupling reactions, and undergoing transformations under various conditions (Dong et al., 2009).
Wissenschaftliche Forschungsanwendungen
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes
Research has explored the synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrate improved water flux for the treatment of dye solutions, indicating the potential of sulfonated compounds in enhancing membrane hydrophilicity and separation processes (Yang Liu et al., 2012).
Antioxidant and Antimicrobial Potential of Piperidin-4-one Oxime Esters
The synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters has been described, revealing their antioxidant and antimicrobial potential. This research underscores the biological activity of methoxylated compounds, suggesting applications in pharmaceutical and chemical industries for the development of new therapeutic agents (S. T. Harini et al., 2014).
Proton Exchange Membranes for Fuel Cell Applications
Studies on poly(arylene ether sulfone) proton exchange membranes have illustrated the significant role of methoxyphenyl groups in achieving high proton conductivities and low methanol permeabilities. These findings highlight the importance of sulfonyl and methoxy groups in the development of materials for energy applications, particularly in fuel cells (Chenyi Wang et al., 2012).
Synthesis and Functional Properties of Phthalocyanines
The synthesis of metal phthalocyanine derivatives, including those with sulfonyl groups, has been explored for their electron transfer abilities and electrochemical reaction mechanisms. Such compounds have applications in materials science, particularly in the development of non-colored transparent films and photovoltaic devices (K. Sakamoto & E. Ohno-Okumura, 2009).
Synthesis of Bis(indolyl)methanes, Bispyrazoles, and Biscoumarins
The catalytic synthesis of biologically relevant bis-compounds has been facilitated by sulfophthalic acid, demonstrating the role of sulfonyl-containing catalysts in organic synthesis and potential pharmaceutical applications (Hoda Banari et al., 2017).
Eigenschaften
IUPAC Name |
1,4-bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6S2/c1-19-18-28(36(30,31)26-10-6-20-14-24(34-2)8-4-22(20)16-26)12-13-29(19)37(32,33)27-11-7-21-15-25(35-3)9-5-23(21)17-27/h4-11,14-17,19H,12-13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNCZPLOHEKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC)S(=O)(=O)C4=CC5=C(C=C4)C=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

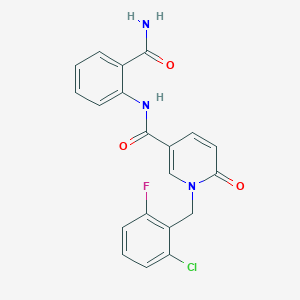
![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)


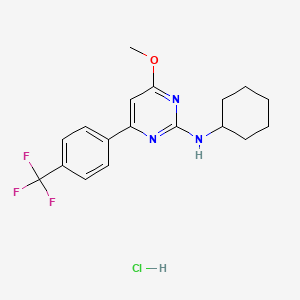
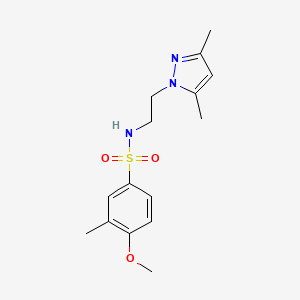
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)
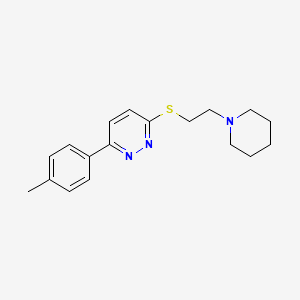
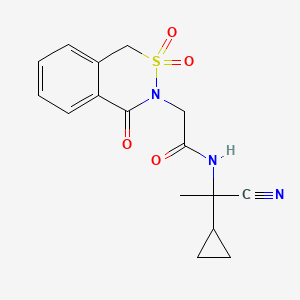
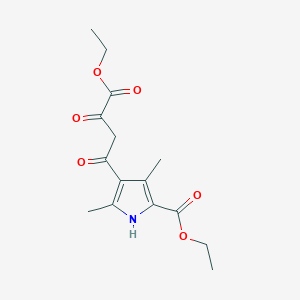
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)
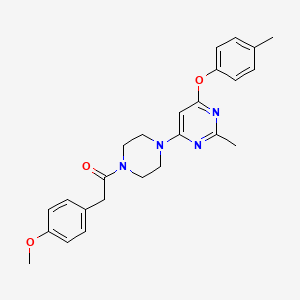
![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)